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Compound of Interest
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Cat. No.: B12058344 Get Quote

Technical Support Center: RNA Precipitation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals improve the yield

and quality of RNA precipitated using various salts, with a special focus on the potential use of

magnesium acetate.

Frequently Asked Questions (FAQs)
Q1: What is the principle of RNA precipitation?

RNA precipitation is a widely used technique to concentrate and purify RNA from aqueous

solutions. The process works by neutralizing the negative charges on the phosphate backbone

of RNA with positive ions from a salt (e.g., sodium acetate, ammonium acetate, lithium chloride,

or potentially magnesium acetate). This neutralization allows the RNA to become less

hydrophilic and aggregate. The addition of an alcohol, such as ethanol or isopropanol, further

reduces the solubility of the RNA, causing it to precipitate out of the solution. The RNA

precipitate can then be pelleted by centrifugation, washed to remove residual salts and other

contaminants, and resuspended in a suitable buffer.[1][2]

Q2: What are the most common salts used for RNA precipitation, and what are their

applications?
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The choice of salt can impact the efficiency and purity of the precipitated RNA and its suitability

for downstream applications. The most commonly used salts are:

Sodium Acetate (NaOAc): This is the most versatile and common salt for routine RNA

precipitation. It is efficient and the resulting RNA is suitable for most downstream

applications, including reverse transcription and in vitro translation.[1][2]

Ammonium Acetate (NH₄OAc): This salt is particularly useful for removing dNTPs and

oligosaccharides. However, ammonium ions can inhibit T4 polynucleotide kinase, so it

should be avoided if the RNA is to be used in phosphorylation reactions.[3][4]

Lithium Chloride (LiCl): LiCl is effective for selectively precipitating larger RNA molecules

(>300 nucleotides) and is less likely to co-precipitate DNA, proteins, or carbohydrates.

However, chloride ions can inhibit in vitro translation and reverse transcription.[4][5]

Q3: Can magnesium be used for RNA precipitation?

Yes, magnesium ions (Mg²⁺) can be used in nucleic acid precipitation. While less common than

monovalent salts for general RNA precipitation, magnesium chloride (MgCl₂) is sometimes

added to a final concentration of 0.01 M to enhance the precipitation of low-concentration or

small RNA fragments (<100 nucleotides).[4] There is also evidence that Mg²⁺ can be used for

the selective precipitation of RNA, which can be advantageous when purifying plasmid DNA.[6]

Q4: What is the potential role of magnesium acetate in RNA precipitation?

While detailed protocols specifically using magnesium acetate for general RNA precipitation are

not as common as those for sodium acetate, the use of magnesium ions suggests potential

benefits. Magnesium ions are crucial for stabilizing RNA structure.[7][8][9][10] The combination

of magnesium and acetate ions may offer unique properties, as magnesium acetate has been

shown to induce specific conformational changes in enzymes that interact with nucleic acids,

an effect not observed with magnesium chloride or sodium acetate alone.[11] This suggests

that magnesium acetate could influence the precipitation process in a distinct manner,

potentially improving the recovery of certain RNA species.

Troubleshooting Guide
This guide addresses common issues encountered during RNA precipitation.
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Problem Possible Cause Recommended Solution

Low or No RNA Yield Incomplete Precipitation

- For low concentrations of

RNA (<50 ng/mL), add a

carrier like glycogen or linear

polyacrylamide (LPA) to aid

precipitation and visualize the

pellet.[5][12] - Increase the

incubation time after adding

alcohol. For very low

concentrations, an overnight

incubation at -20°C or -80°C

can improve yield.[13][14] - For

small RNAs, increase the

volume of ethanol to 2.5-3

volumes.[4]

Loss of Pellet

- After centrifugation, the RNA

pellet can be loose and easily

dislodged. Carefully decant or

aspirate the supernatant

without disturbing the pellet. -

During the 70% ethanol wash,

add the ethanol gently down

the side of the tube opposite

the pellet. Do not vortex the

pellet during the wash step.

Incomplete Lysis or

Homogenization

- Ensure the initial sample was

completely lysed to release all

RNA. Inadequate

homogenization will result in

lower yields.[12]

Low A260/230 Ratio Contamination with Chaotropic

Salts

- This is common when using

silica-based column

purification kits prior to

precipitation. Ensure the

column is washed correctly
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and perform an additional spin

to remove any residual wash

buffer before elution.[15] - If

salt contamination is

suspected in the final RNA

pellet, perform a second 70%

ethanol wash.

Phenol Contamination

- If using a phenol-based

extraction method, ensure that

no phenol is carried over with

the aqueous phase.

Degraded RNA RNase Contamination

- Maintain an RNase-free

environment. Use RNase-free

tubes, tips, and reagents.

Always wear gloves.[2] - Work

quickly and keep samples on

ice whenever possible to

minimize RNase activity.[14]

RNA Pellet Fails to Dissolve Over-dried Pellet

- Avoid over-drying the RNA

pellet, as this can make it

difficult to resuspend. Air-dry

the pellet briefly until the

ethanol has evaporated. - To

aid dissolution, heat the

sample at 55-60°C for 10-15

minutes in the resuspension

buffer and pipette gently.[12]

Experimental Protocols
Standard RNA Precipitation with Sodium Acetate
This protocol is a standard method for the routine precipitation of RNA.

Starting Material: Purified RNA in an aqueous solution.
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Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA solution and mix

thoroughly.[1][2]

Add Alcohol: Add 2.5 volumes of 100% ethanol. Mix by inverting the tube several times.

Incubation: Incubate the mixture at -20°C for at least 30 minutes. For low RNA

concentrations, incubate overnight.

Centrifugation: Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the RNA.

Washing: Carefully discard the supernatant. Add 500 µL of ice-cold 70% ethanol and

centrifuge at >12,000 x g for 5 minutes at 4°C. Repeat this wash step once.

Drying: Carefully remove all the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water or

buffer.

Protocol for Improving Yield of Small/Low-Concentration
RNA using Magnesium
This protocol is adapted from recommendations for using magnesium chloride to enhance the

precipitation of small or low-concentration nucleic acids.[4]

Starting Material: Purified RNA in an aqueous solution, particularly containing small RNAs or

at a low concentration.

Add Salts:

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

Add Magnesium Chloride (MgCl₂) to a final concentration of 0.01 M.

Add Carrier (Optional but Recommended): Add glycogen or linear polyacrylamide (LPA) to a

final concentration of 20-40 µg/mL.

Add Alcohol: Add 2.5-3 volumes of 100% ethanol. Mix by inverting the tube several times.
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Incubation: Incubate the mixture at -20°C for 1 hour or overnight.

Centrifugation: Centrifuge at >12,000 x g for 30 minutes at 4°C.

Washing: Carefully discard the supernatant. Add 500 µL of ice-cold 70% ethanol and

centrifuge at >12,000 x g for 5 minutes at 4°C. Repeat.

Drying: Carefully remove all the ethanol. Air-dry the pellet.

Resuspension: Resuspend the RNA in an appropriate volume of RNase-free water or buffer.
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Caption: General workflow for RNA precipitation.
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Caption: Troubleshooting logic for low RNA yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12058344#improving-the-yield-of-rna-precipitation-
using-magnesium-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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